molecular formula C12H10BrN5O2S B2765150 N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1170367-55-1

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2765150
CAS No.: 1170367-55-1
M. Wt: 368.21
InChI Key: NKSHESAOPBIYDK-UHFFFAOYSA-N
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Description

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromothiophene moiety, an oxadiazole ring, and a pyrazole ring, making it a versatile molecule for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the core structures. The bromothiophene derivative can be synthesized through bromination of thiophene, followed by the formation of the oxadiazole ring through cyclization reactions. The pyrazole ring can be constructed using methods such as the Knorr pyrazole synthesis, which involves the reaction of hydrazines with β-diketones or β-ketoesters.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted pyrazoles or oxadiazoles.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol

  • 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

  • N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN5O2S/c1-6-5-7(17-18(6)2)10(19)14-12-16-15-11(20-12)8-3-4-9(13)21-8/h3-5H,1-2H3,(H,14,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSHESAOPBIYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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